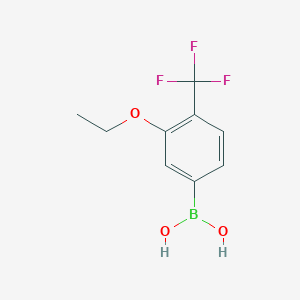
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BF3O3 . It is used as a reactant in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with an ethoxy group and a trifluoromethyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also be involved in aerobic oxidative cross-coupling and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 233.98 . The compound is stable under normal conditions but should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
1. Catalysis in Dehydrative Amidation
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid and related compounds have been identified as effective catalysts in dehydrative amidation between carboxylic acids and amines, playing a crucial role in facilitating the reaction by preventing the coordination of amines, thus accelerating the amidation process. This catalyst is instrumental in α-dipeptide synthesis, indicating its significance in peptide chemistry (Wang, Lu, & Ishihara, 2018).
2. Role in Supramolecular Assemblies
Phenylboronic acid derivatives, including 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid, are integral in the design and synthesis of supramolecular assemblies. These compounds form significant structures due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. Such assemblies have been recognized for their unique hydrogen bonding patterns, contributing to the field of crystal engineering and molecular architecture (Pedireddi & Seethalekshmi, 2004).
3. Antimicrobial Applications
Studies have explored the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids, a category that includes 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid. These compounds exhibit notable antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus, signifying their potential in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).
4. Optical Modulation in Nanotechnology
In nanotechnology, phenylboronic acids, including 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid, have been utilized for optical modulation. They serve as binding ligands and anchor points for polymers on surfaces like graphene or carbon nanotubes. Their role is pivotal in creating responsive systems for saccharide recognition, demonstrating the integration of chemical responsiveness into nanomaterials (Mu et al., 2012).
5. Catalysis in Synthesis of Tetrahydrobenzo[b]pyrans
Phenylboronic acid, including derivatives like 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid, has been identified as an efficient and environmentally friendly catalyst for synthesizing tetrahydrobenzo[b]pyrans. This catalysis process is noted for its simplicity, rapidness, and minimal environmental impact, illustrating the compound's utility in sustainable chemical synthesis (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNHSFMGPDDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742662 | |
| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1026796-35-9 | |
| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



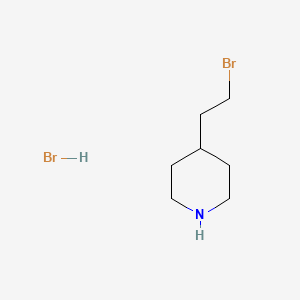


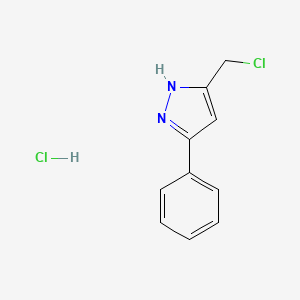
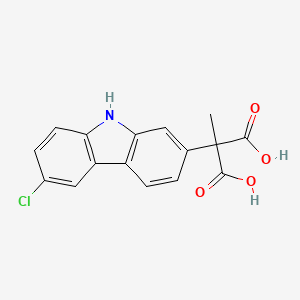
![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)
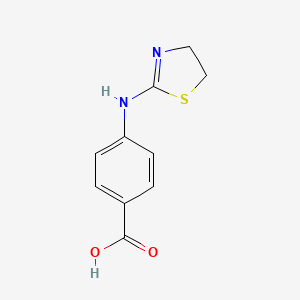
![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)
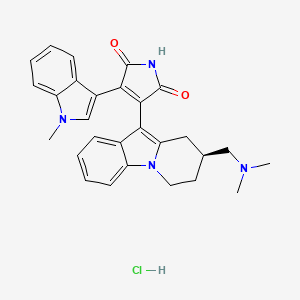

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)
![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)
